molecular formula C9H14O3 B2471433 5-Oxaspiro[3.5]nonane-7-carboxylic acid CAS No. 2248296-76-4

5-Oxaspiro[3.5]nonane-7-carboxylic acid

Cat. No. B2471433
CAS RN: 2248296-76-4
M. Wt: 170.208
InChI Key: AJLQZDZMUZAACI-UHFFFAOYSA-N
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Description

5-Oxaspiro[3.5]nonane-7-carboxylic acid is a chemical compound with the CAS Number: 2248296-76-4 . It has a molecular weight of 170.21 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI key for this compound is not provided in the search results .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis Studies

5-Oxaspiro[3.5]nonane-7-carboxylic acid and its derivatives have been explored extensively in synthetic chemistry. For instance, Kato, Kitahara, and Yoshikoshi (1985) focused on synthesizing 2-oxaspiro[3.5]nonane as a model study for anisatin, employing ruthenium tetroxide oxidation to achieve the corresponding β-lactones (Kato, Kitahara, & Yoshikoshi, 1985). Similarly, R. A. Kuroyan, S. A. Pogosyan, and N. P. Grigoryan (1991) established the conversion of 1-oxaspiro[2,5]octane-2-carboxylic acid nitrite into various carboxylates and nitriles, expanding the range of potential synthetic applications (Kuroyan, Pogosyan, & Grigoryan, 1991).

Structural and Mechanistic Insights

The study of spirocyclic compounds like this compound provides valuable insights into chemical structures and mechanisms. For example, Gurry, McArdle, and Aldabbagh (2015) described a synthesis process for spirocyclic oxetanes, including 2-oxa-7-azaspiro[3.5]nonane, with detailed X-ray crystal structures presented (Gurry, McArdle, & Aldabbagh, 2015). Such research contributes to the broader understanding of spiro compounds' chemistry.

Applications in Organic Synthesis

Spirocyclic compounds like this compound are frequently used in organic synthesis to create complex molecular structures. For instance, Sinibaldi and Canet (2008) highlighted the synthesis of spiroaminals, emphasizing the significant biological activities of products containing 1-oxa-6-azaspiro[4.4]nonane ring systems, showcasing the versatility of these compounds in synthesizing biologically active molecules (Sinibaldi & Canet, 2008).

Novel Molecular Constructs

The creation of novel molecular constructs using this compound derivatives is a key area of research. This is exemplified by the work of Huynh, Nguyen, and Nishino (2017), who synthesized 2-oxa-7-azaspiro[4.4]nonane-8,9-diones using Mn(III)-based oxidation, demonstrating the potential for creating unique molecular frameworks (Huynh, Nguyen, & Nishino, 2017).

Supramolecular Structures

Exploring the supramolecular structures of derivatives of this compound is another area of interest. Foces-Foces et al. (2005) studied the crystal structures of hydroxycarboxylic acid derivatives, including 7-oxaspiro[bicyclo[3.2.1]octane-6,1'-cyclopentane]-5-carboxylic acid, to understand their supramolecular aggregations (Foces-Foces et al., 2005).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation . The safety data sheet (SDS) provides more detailed safety information .

properties

IUPAC Name

5-oxaspiro[3.5]nonane-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c10-8(11)7-2-5-9(12-6-7)3-1-4-9/h7H,1-6H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJLQZDZMUZAACI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCC(CO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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